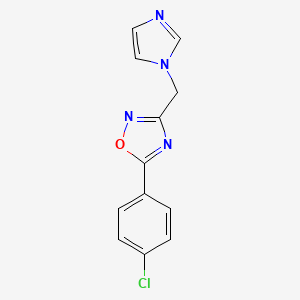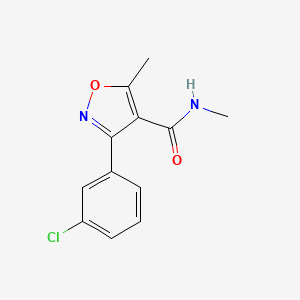![molecular formula C18H15N3O2 B7548617 2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline](/img/structure/B7548617.png)
2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that is commonly used in laboratory experiments, particularly in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory disorders such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various disease processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline. One area of interest is in the development of new therapeutic agents based on this compound for the treatment of various diseases. Another area of interest is in the study of the compound's mechanism of action and its interactions with various enzymes and signaling pathways. Additionally, there is potential for the development of new synthetic methods for the production of this compound, which could make it more accessible for use in scientific research.
Synthesis Methods
The synthesis of 2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline involves the reaction of 2-methylindoline with 5-pyridin-3-ylisoxazole-3-carboxylic acid and a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-12-9-13-5-2-3-7-16(13)21(12)18(22)15-10-17(23-20-15)14-6-4-8-19-11-14/h2-8,10-12H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMWDLZWFNVBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[5-(pyridin-3-YL)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B7548545.png)
![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)


![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)


![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)
![1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)

![5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7548623.png)
